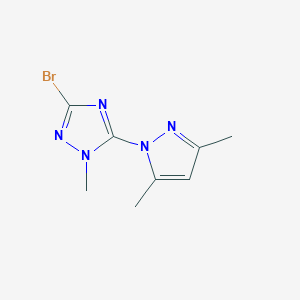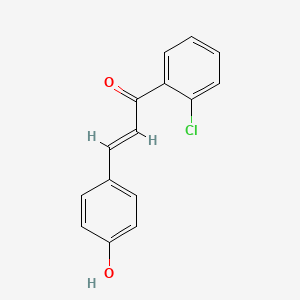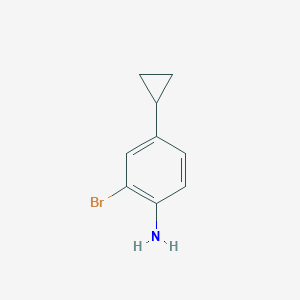![molecular formula C19H23ClO3S B3034136 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl CAS No. 1394138-49-8](/img/structure/B3034136.png)
3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl
概要
説明
The compound "3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl" is a chemically synthesized molecule that appears to be related to various research areas, including organic synthesis and potential applications in pharmacology and agriculture. While the exact compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its characteristics and potential uses.
Synthesis Analysis
The synthesis of chloromethylated biphenyl compounds is a topic of interest due to their applications in various fields. For instance, a key intermediate for the preparation of bifenthrin, an insecticide, is 3-(chloromethyl)-2-methyl-1,1′-biphenyl, which has been synthesized through a more environmentally friendly and efficient process that avoids high-toxic reagents . Additionally, the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrates the potential for selective synthesis of chlorinated compounds using electrooxidative methods .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated, such as the sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds have been characterized by X-ray single crystal diffraction, revealing their molecular crystals and intramolecular hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and properties of the target compound.
Chemical Reactions Analysis
The reactivity of chloromethylated biphenyl compounds can be inferred from related studies. For example, the palladium-catalyzed addition of an aryl iodide to an aryl trimethylstannane has been used to synthesize chlorinated biphenyl methylsulfonyl metabolites with high purity, suggesting a method for producing specific chlorinated compounds . The electrochemical synthesis mentioned earlier also highlights the influence of functional groups on the reaction course and product distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from similar molecules. For instance, the poor water solubility of a small molecule HIF-1 pathway inhibitor suggests that lipophilicity is a common trait among these types of compounds, which can impact their formulation and delivery in potential pharmacological applications . The synthesis and structural characterization of related compounds provide valuable information on their steric effects and potential for forming hydrogen bonds, which can influence their physical properties and reactivity .
科学的研究の応用
Chemical Modifications and Synthesis
- Chloromethyl methyl ether, including derivatives like 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl, has been used for chloromethylation of condensation polymers. These modifications are characterized by techniques such as NMR, DTA, and TGA (Wu, 1983).
- A study details a facile and efficient synthesis process of a similar compound, 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, highlighting its environmental friendliness and efficiency in comparison to traditional methods (Zhang, Cheng, Hu, & Xu, 2019).
Environmental and Health Studies
- Research on methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) and DDE in human milk in Sweden shows the application of these compounds in environmental health studies. The study analyzes the decrease in concentrations of these metabolites over time (Norén, Lundén, Pettersson, & Bergman, 1996).
Analytical Chemistry
- An alternative synthesis method for chlorinated biphenyl methylsulfonyl metabolites was developed, demonstrating the use of these compounds in analytical chemistry and their synthesis for high purity (Mortimer & Newsome, 1996).
Organic Chemistry Applications
- The compound 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, related to 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl, was prepared and studied, showing its application in organic chemistry reactions (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Pharmaceutical Research
- In pharmaceutical research, 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine has been synthesized, showing the relevance of such compounds in the treatment of gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017).
Luminescent Sensing
- Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks, incorporating sulfonate-carboxylate ligands related to 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl, have been developed for applications in gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016).
Environmental Toxicology
- The study of methylsulfonyl polychlorinated biphenyl metabolites in albatrosses from Midway Atoll showcases the use of these compounds in environmental toxicology, revealing their presence and concentration in wildlife (Klasson-Wehler et al., 1998).
作用機序
Target of Action
Compounds of similar structure are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the compound’s action in an SM cross-coupling reaction would be the formation of a new carbon–carbon bond . This can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The efficacy and stability of the compound, as well as its mode of action, can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst. In the context of SM cross-coupling reactions, a palladium catalyst is often used .
特性
IUPAC Name |
2-[3-(chloromethyl)phenyl]-1,3-dimethyl-5-(3-methylsulfonylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-12H,5,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQUEFMXWXKWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)CCl)C)OCCCS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B3034054.png)
![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)

![3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3034057.png)
![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)


![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)
![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)

![4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B3034068.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)